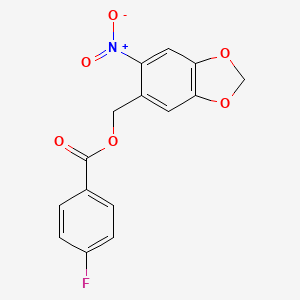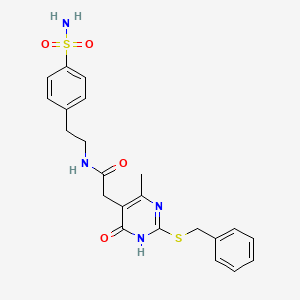![molecular formula C23H25N5O3 B2363329 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-41-7](/img/structure/B2363329.png)
8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, particularly those incorporating the triazine motif, have been extensively studied for their versatile applications in medicinal chemistry and material science. For instance, compounds with a triazine backbone have been synthesized for their potential as anti-inflammatory, analgesic agents, and COX-2 inhibitors, exhibiting significant biological activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These compounds are noteworthy for their structural resemblance to the query compound, indicating potential pharmacological applications.
Antimicrobial Activities
The antimicrobial potential of triazine derivatives has been explored, with some novel 1,2,4-triazole derivatives demonstrating good to moderate activities against various microorganisms. This highlights the role of triazine compounds in the development of new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Photophysical and Magnetic Properties
The synthesis of dendrimeric compounds with a triazine core has been investigated for their photophysical and magnetic behaviors, indicating the utility of such structures in material science applications (S. Uysal, Z. E. Koç, 2010).
Phosphodiesterase Inhibitors
Compounds featuring the triazine ring have been identified as potent phosphodiesterase type 4 inhibitors, showcasing the therapeutic potential of triazine derivatives in treating inflammatory diseases (P. Raboisson, D. Schultz, Christian D. Muller, J. Reimund, G. Pinna, Romain Mathieu, P. Bernard, Q. Do, R. DesJarlais, Hélène Justiano, C. Lugnier, J. Bourguignon, 2003).
Synthesis and Characterization of New Heterocycles
Research has been conducted on the synthesis and characterization of new heterocyclic compounds, including triazines, for their potential applications in pharmacology and material science (F. S. Soliman, I. Labouta, A. I. El Sebai, S. E. El Dine, 1978).
Mechanism of Action
Target of Action
The compound 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide, also known as F2482-0184, primarily targets the FMS-like tyrosine kinase 3 (FLT3) and the bone morphogenetic protein (BMP) type 1 receptor ALK2 . FLT3 is a transmembrane receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), and its mutations are associated with poor prognosis . ALK2 is significantly upregulated in AML patients with FLT3 mutations compared to those with wild-type FLT3 .
Mode of Action
F2482-0184 is a small-molecule inhibitor of ALK2 kinase activity . It inhibits the activation of FLT3 downstream signaling . The compound acts as a dual inhibitor for FLT3 and ALK2 . It inhibits leukemia growth by targeting these two proteins .
Biochemical Pathways
The action of F2482-0184 affects the FLT3 and BMP-mediated signaling pathways . In the FLT3 pathway, the compound inhibits the activation of FLT3 downstream signaling . In the BMP pathway, it inhibits the SMAD-driven transcription of hepcidin, which promotes the degradation of the iron transporter ferroportin, leading to reduced serum iron levels and subsequent functional anemia .
Pharmacokinetics
The compound has demonstrated consistent preclinical activity in three mouse efficacy models of functional iron deficiency
Result of Action
The molecular and cellular effects of F2482-0184’s action include the inhibition of leukemia growth , the reversal of elevated hepcidin levels, and the increase in iron levels . These effects are achieved through the compound’s interaction with its targets, FLT3 and ALK2 .
properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16(8-9-17-6-4-3-5-7-17)24-21(29)20-22(30)28-15-14-27(23(28)26-25-20)18-10-12-19(31-2)13-11-18/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSQMNZCVASARR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2363247.png)


![Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2363252.png)
![N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2363258.png)


![N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2363262.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2363265.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethyl-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2363268.png)
